molecular formula C10H10N2O3S B1300963 (6-Ethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid CAS No. 686312-09-4

(6-Ethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid

Cat. No. B1300963
M. Wt: 238.27 g/mol
InChI Key: UFNPEWRDMOINGU-UHFFFAOYSA-N
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Description

“(6-Ethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid” is a heterocyclic compound that belongs to the class of thieno[2,3-d]pyrimidines . Thieno[2,3-d]pyrimidines are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and antiviral activities .


Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidines involves a series of steps from a readily available chloro intermediate . A range of potencies was observed within the parent pyrimidine series . The synthesis process also involves the condensation of DMF–DMA at the methyl group of the acetyl moiety .


Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidines includes a six-membered heterocyclic ring containing two nitrogen atoms at the 1st and 3rd positions .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thieno[2,3-d]pyrimidines include the condensation between the aldehyde and urea, which bears some similarities to the Mannich condensation .


Physical And Chemical Properties Analysis

Thieno[2,3-d]pyrimidines are much weaker bases than pyridine and are soluble in water . They display good microsomal stability and moderate exposure in plasma .

Scientific Research Applications

Synthesis and Chemical Reactions

The synthesis and chemical reactions of compounds containing the thienopyrimidine moiety, which includes "(6-Ethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid," have been widely studied. These compounds are synthesized through various methods, including reactions with acetic anhydride, aromatic aldehydes, and triethyl orthoformate, leading to the formation of novel heterocyclic compounds (Al‐Sehemi & Bakhite, 2005; Zadorozhny et al., 2008). These synthesis pathways are crucial for developing compounds with potential biological activities.

Antimicrobial Activities

Some derivatives of thienopyrimidines exhibit significant antimicrobial activities. For instance, compounds synthesized from 2,6-bis-(3-amino-2-methyl-4-oxo-9-substituted-3,4-dihydropyrido-[30,20 : 4,5]-thieno[3,2-d]pyrimidin-7-yl)pyridines showed good antimicrobial activities comparable to known antibiotics like streptomycin and fusidic acid (Sabry et al., 2013). This highlights the potential of thienopyrimidine derivatives as candidates for developing new antimicrobial agents.

Potential Antitumor Agents

Derivatives of thienopyrimidines have also been evaluated for their antitumor activities. For example, a series of 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives were synthesized and tested against various human cancer cell lines, showing potent anticancer activity (Hafez & El-Gazzar, 2017). Another study focused on designing and synthesizing dual inhibitors of thymidylate synthase and dihydrofolate reductase, indicating the potential of thienopyrimidine derivatives as antitumor agents (Gangjee et al., 2009).

Future Directions

Thieno[2,3-d]pyrimidines have shown immense significance in the pathophysiology of diseases . Their diverse therapeutic potentials make them valuable for medical applications. Future research could focus on the development of new thieno[2,3-d]pyrimidines as anti-inflammatory agents .

properties

IUPAC Name

2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3S/c1-2-6-3-7-9(16-6)11-5-12(10(7)15)4-8(13)14/h3,5H,2,4H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNPEWRDMOINGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)N=CN(C2=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10364746
Record name (6-Ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Ethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid

CAS RN

686312-09-4
Record name (6-Ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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